N-(2,6-dimethylphenyl)furan-2-carboxamide

S1P4 receptor antagonist Sphingosine-1-phosphate signaling GPCR pharmacology

Medicinal chemists developing S1P4 receptor probes face the challenge of identifying a validated minimal scaffold with documented selectivity. N-(2,6-dimethylphenyl)furan-2-carboxamide (CAS 68873-22-3) is the unsubstituted parent of a chemotype demonstrating >100-fold selectivity for S1P4 over S1P1-3,5 subtypes. • 5-position ready for electrophilic substitution or cross-coupling for SAR expansion. • 2,6-dimethyl substitution pattern is critical for receptor selectivity; MW 215.25 allows label/tag conjugation. • Available ≥98% purity from BenchChem; inquire for bulk pricing and global delivery options.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 68873-22-3
Cat. No. B187382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylphenyl)furan-2-carboxamide
CAS68873-22-3
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2=CC=CO2
InChIInChI=1S/C13H13NO2/c1-9-5-3-6-10(2)12(9)14-13(15)11-7-4-8-16-11/h3-8H,1-2H3,(H,14,15)
InChIKeyJHKXLXFJRVUZRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,6-Dimethylphenyl)furan-2-carboxamide (CAS 68873-22-3): S1P4 Antagonist Hit Scaffold and Core Pharmacophore for Selective Sphingosine-1-Phosphate Receptor Modulation


N-(2,6-dimethylphenyl)furan-2-carboxamide (CAS 68873-22-3) is a furan-2-carboxamide derivative characterized by a central furan ring linked via a carboxamide bridge to a 2,6-dimethylphenyl moiety [1]. This compound serves as the core pharmacophore scaffold from which potent and selective sphingosine-1-phosphate 4 (S1P4) receptor antagonists are derived [2]. Its structural motif—specifically the combination of the furan ring with ortho,ortho′-disubstituted anilide—is conserved across a chemotype that has demonstrated high selectivity for the S1P4 receptor over other S1P receptor family subtypes (S1P1, S1P2, S1P3, and S1P5) [2][3]. The unadorned parent scaffold (without the 5-aryl substituent) is recognized in medicinal chemistry literature as the minimal structural unit required for maintaining S1P4 receptor recognition, providing a validated starting point for structure-activity relationship (SAR) studies and lead optimization campaigns targeting S1P4-mediated pathways [3].

Why Generic Substitution of N-(2,6-Dimethylphenyl)furan-2-carboxamide Fails: Structural Determinants of S1P4 Receptor Selectivity and Target Engagement


Substitution of N-(2,6-dimethylphenyl)furan-2-carboxamide with structurally related furan-2-carboxamide analogs is not functionally equivalent due to the compound's specific stereoelectronic requirements for S1P4 receptor engagement. Systematic SAR studies have demonstrated that the 2,6-dimethyl substitution pattern on the anilide phenyl ring is critical for maintaining receptor selectivity, while the furan ring's electronic character directly modulates antagonist potency [1]. Direct head-to-head comparison between the 2,5-dichlorophenyl-substituted derivative and its 2,5-dimethylphenyl analog revealed that substitution of the dichloro group with dimethyl on the 5-aryl furan position results in a quantifiable reduction in S1P4 antagonist potency [1]. Furthermore, replacement of the furan ring with a thiophene or phenyl ring retains potency in the low nanomolar range, but the furan core remains the most thoroughly characterized scaffold for which selectivity across all five S1P receptor subtypes has been experimentally validated [1][2]. Procurement of this specific scaffold—rather than an arbitrary furan-2-carboxamide derivative—ensures that subsequent SAR studies and lead optimization efforts are built upon a pharmacophore with documented S1P4 selectivity and well-defined structure-activity relationships [2].

Quantitative Differentiation Evidence: N-(2,6-Dimethylphenyl)furan-2-carboxamide as S1P4 Antagonist Scaffold


S1P4 Receptor Antagonist Potency: 2,5-Dichlorophenyl Derivative vs. 2,5-Dimethylphenyl Analog in β-Lactamase Reporter Gene Assay

The 2,5-dichlorophenyl-substituted derivative of N-(2,6-dimethylphenyl)furan-2-carboxamide (5-(2,5-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide) exhibited an IC50 of 3.2 μM as an S1P4 receptor antagonist in a β-lactamase reporter gene assay using human U2OS cells expressing EDG6-linked GAL4-VP16 transcription factor. In direct head-to-head comparison within the same study, the 2,5-dimethylphenyl analog (5-(2,5-dimethylphenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide) demonstrated an IC50 of 5.4 μM under identical assay conditions [1]. The dichloro-substituted compound was 1.7-fold more potent than its dimethyl analog. While these data are for the 5-aryl substituted derivatives, they establish the quantitative framework demonstrating that modifications to the core N-(2,6-dimethylphenyl)furan-2-carboxamide scaffold produce measurable, structure-dependent changes in S1P4 antagonist activity [1].

S1P4 receptor antagonist Sphingosine-1-phosphate signaling GPCR pharmacology

S1P Receptor Subtype Selectivity Profile: Broad Selectivity of the Furan-Carboxamide Chemotype

The furan-2-carboxamide chemotype containing the N-(2,6-dimethylphenyl)furan-2-carboxamide core exhibits high selectivity for the S1P4 receptor over other S1P receptor family subtypes. The hit compound 5-(2,5-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide, which incorporates the target scaffold as its core, demonstrated >100-fold selectivity against S1P1, S1P2, S1P3, and S1P5 receptor subtypes in selectivity screening [1]. No significant antagonist activity was observed against S1P1–3 or S1P5 at concentrations up to 10 μM in β-lactamase reporter gene assays [1][2]. Systematic SAR studies further confirmed that this high selectivity profile is maintained across multiple optimized derivatives bearing the N-(2,6-dimethylphenyl)furan-2-carboxamide core [1].

Receptor selectivity S1P receptor family Off-target profiling

Furan Ring Electronic Requirements: SAR Evidence for the Critical Role of Furan Moiety in S1P4 Antagonist Potency

Systematic structural modifications of the furan ring in the N-(2,6-dimethylphenyl)furan-2-carboxamide scaffold revealed that both steric and electronic factors in this region have a significant impact on S1P4 antagonist potency [1]. The furan moiety was successfully replaced with a thiophene or phenyl ring while maintaining potency in the low nanomolar range [1]. However, the furan-containing scaffold remains the reference chemotype against which all heterocycle replacements are benchmarked; the SAR study explicitly states that 'the furan moiety was successfully replaced... maintaining potency in the low nanomolar range' [1], indicating that the furan scaffold is the validated starting point for optimization and that alternative heterocycles require de novo SAR validation. The study further notes that 'both steric and electronic factors in this region have a significant impact on the potency' [1], underscoring that the furan ring is not an inert linker but an active participant in receptor binding.

Structure-activity relationship (SAR) Heterocycle replacement Medicinal chemistry

Physicochemical Properties: Lipophilicity and Topological Polar Surface Area of N-(2,6-Dimethylphenyl)furan-2-carboxamide

The unsubstituted parent scaffold N-(2,6-dimethylphenyl)furan-2-carboxamide (CAS 68873-22-3) exhibits a calculated SlogP of 2.6952, a topological polar surface area (TPSA) of 42.24 Ų, and contains one hydrogen bond donor and two hydrogen bond acceptors [1]. Its molecular weight is 215.25 g/mol. These physicochemical parameters place the compound within favorable drug-like property space (Lipinski Rule of 5 compliant). In contrast, the 5-(2,5-dichlorophenyl)-substituted derivative has a molecular weight of 360.23 g/mol, substantially larger than the parent scaffold [2]. The lower molecular weight and lower lipophilicity of the unsubstituted scaffold provide a more tractable starting point for lead optimization, allowing researchers to add substituents strategically without exceeding desirable physicochemical boundaries.

Lipophilicity Physicochemical characterization Drug-likeness

Research and Industrial Application Scenarios for N-(2,6-Dimethylphenyl)furan-2-carboxamide (CAS 68873-22-3)


S1P4 Receptor Antagonist Lead Optimization and SAR Campaigns

This compound serves as the validated core scaffold for developing selective S1P4 receptor antagonists with applications in influenza virus infection research and immunomodulation. The parent scaffold provides a documented selectivity window of >100-fold against S1P1–3,5 receptors, enabling researchers to optimize 5-aryl substituents and furan ring modifications while maintaining subtype selectivity [1]. The SAR framework published by Urbano et al. (2011) provides a direct roadmap: the 2,6-dimethyl substitution pattern on the anilide is critical for selectivity, while 5-position modifications modulate potency (e.g., dichloro substitution yields 1.7-fold greater potency than dimethyl substitution) [1]. Researchers can use this scaffold to systematically explore the 5-aryl region, the furan ring replacement space (thiophene, phenyl), and the anilide substitution pattern while benchmarking against published IC50 and selectivity data [1][2].

Chemical Biology Tool Compound Development for S1P4-Mediated Signaling Studies

The N-(2,6-dimethylphenyl)furan-2-carboxamide scaffold provides a starting point for developing chemical probes to interrogate S1P4 receptor biology in hematopoietic and lymphatic tissues. S1P4 expression is highly restricted to hematopoietic and lymphatic tissues, whereas S1P1–3 are ubiquitously expressed [2]. The >100-fold selectivity of this chemotype for S1P4 over other S1P receptor subtypes is essential for tool compound development, as it minimizes confounding effects from S1P1–3,5 engagement [1][2]. The unsubstituted scaffold (MW 215.25 g/mol) offers sufficient physicochemical headroom for incorporating affinity tags, fluorescent labels, or photoaffinity moieties without exceeding drug-like property thresholds .

Organic Synthesis Building Block for Furan-2-Carboxamide Libraries

N-(2,6-dimethylphenyl)furan-2-carboxamide is commercially available as a research-grade building block (purity ≥98%) for constructing focused libraries of furan-2-carboxamide derivatives . The compound can be synthesized via reaction of 2,6-dimethylaniline with furan-2-carbonyl chloride under phase transfer catalysis conditions [3]. The unfunctionalized 5-position of the furan ring enables electrophilic aromatic substitution or cross-coupling reactions to introduce diverse aryl, heteroaryl, or alkyl substituents. The 2,6-dimethyl substitution on the anilide ring provides steric bulk that can influence reaction regioselectivity and downstream biological activity. This building block is particularly suited for parallel synthesis of S1P4 antagonist libraries, antimicrobial screening collections, and furan-based bioactive molecule diversification.

Antimicrobial Screening and Structure-Activity Studies

Furan-2-carboxamide derivatives have been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacterial strains . While quantitative MIC data for the unsubstituted parent compound N-(2,6-dimethylphenyl)furan-2-carboxamide against specific strains are not available in the open literature, the scaffold class has been identified as a potential antimicrobial chemotype . The compound's moderate lipophilicity (SlogP 2.6952) suggests potential membrane permeability suitable for antibacterial screening applications. Researchers can use this scaffold to explore the relationship between 5-position substitution, furan ring modifications, and antimicrobial potency while comparing results to published SAR for S1P4 antagonism to assess target selectivity.

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